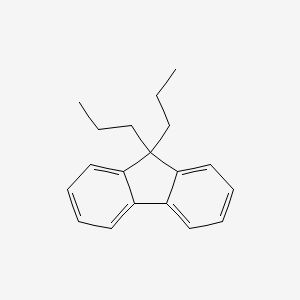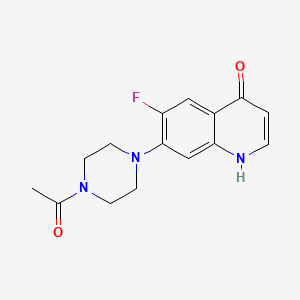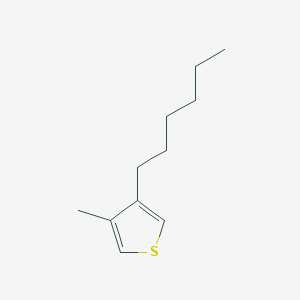![molecular formula C13H18Se B14298347 Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- CAS No. 116270-35-0](/img/structure/B14298347.png)
Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- is an organoselenium compound characterized by the presence of a benzene ring substituted with a seleno group attached to a 3,3-dimethyl-1-methylenebutyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- typically involves the reaction of benzene with a seleno-substituted alkyl halide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group to selenides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- involves its interaction with molecular targets through the seleno group. The compound can participate in redox reactions, influencing cellular oxidative stress and modulating signaling pathways. The seleno group can also form covalent bonds with thiol groups in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (3,3-dimethyl-1-methylenebutyl)-: Similar structure but lacks the seleno group.
Benzene, (3,3-dimethyl-1-methylenebutyl)thio-: Contains a thio group instead of a seleno group.
Benzene, (3,3-dimethyl-1-methylenebutyl)oxy-: Contains an oxy group instead of a seleno group.
Uniqueness
Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]- is unique due to the presence of the seleno group, which imparts distinct chemical reactivity and biological activity. The seleno group enhances the compound’s ability to participate in redox reactions and interact with biological molecules, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
116270-35-0 |
|---|---|
Formule moléculaire |
C13H18Se |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
4,4-dimethylpent-1-en-2-ylselanylbenzene |
InChI |
InChI=1S/C13H18Se/c1-11(10-13(2,3)4)14-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
Clé InChI |
DYACZIFGSQFUIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=C)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


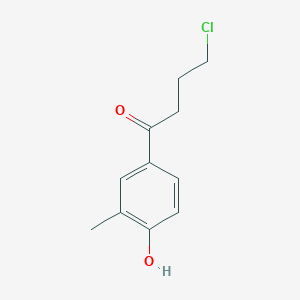
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
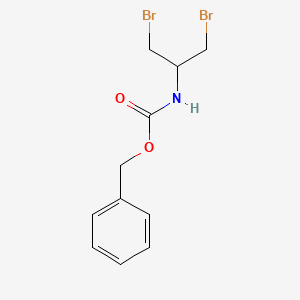
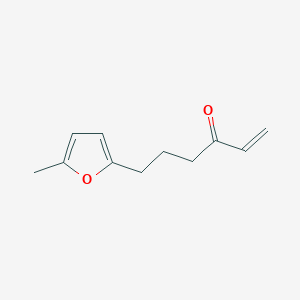

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

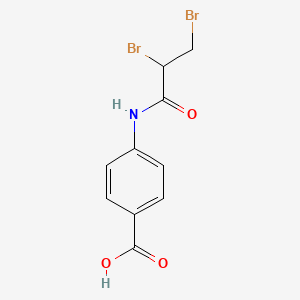

![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
